Affinity Maturation: Fragment Hit to Lead for H-PGDS
As a validated fragment hit, 1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a weak initial binding affinity (IC50 = 890 µM) for human H-PGDS, as measured by a biochemical assay. A structure-guided optimization campaign, initiated from the X-ray crystal structure of this fragment bound to the enzyme, successfully improved potency by over 40,000-fold, culminating in a lead compound with an IC50 of 21 nM [1][2]. This demonstrates the scaffold's unique potential for affinity maturation, a path not available for analogs lacking the same validated binding mode.
| Evidence Dimension | Inhibitory potency against Hematopoietic Prostaglandin D Synthase (H-PGDS) |
|---|---|
| Target Compound Data | IC50 = 890,000 nM (high µM) |
| Comparator Or Baseline | Optimized lead compound from the same series: IC50 = 21 nM |
| Quantified Difference | ~42,381-fold improvement in potency from the fragment starting point |
| Conditions | H-PGDS GST activity assay using MCB substrate, pH 7.2, 2°C |
Why This Matters
This provides procurement justification for FBDD groups needing a confirmed, low-affinity starting point with a known binding mode and a clear path to high-affinity leads.
- [1] BindingDB. Entry for BDBM21615. IC50 data for 1-phenyl-1H-pyrazole-4-carboxylic acid against human HPGDS. View Source
- [2] Hohwy, M., et al. (2008). J Med Chem, 51, 2178-2186. Lead compound IC50 of 21 nM. View Source
